
Cyclooct-3-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclooct-3-en-1-ol is an organic compound with the molecular formula C8H14O It is a member of the cyclooctene family, characterized by an eight-membered ring with a double bond and a hydroxyl group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions: Cyclooct-3-en-1-ol can be synthesized through several methods. One common approach involves the oxidation of cyclooct-1,3-diene using selenium dioxide (SeO2) in the presence of oxygen (O2). This method is efficient and yields high purity products . Another method involves the ring-opening metathesis polymerization of cyclooctene derivatives, followed by functionalization to introduce the hydroxyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions: Cyclooct-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclooct-3-en-1-one.
Reduction: The double bond can be reduced to form cyclooctanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions:
Oxidation: Selenium dioxide (SeO2) and oxygen (O2) are commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is used for reduction reactions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Cyclooct-3-en-1-one
Reduction: Cyclooctanol
Substitution: Various halogenated or esterified derivatives
科学的研究の応用
Cyclooct-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers via ring-opening metathesis polymerization.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of cyclooct-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the hydroxyl group and the double bond. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new compounds with desired properties. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
類似化合物との比較
Cyclooct-3-en-1-ol can be compared with other similar compounds, such as:
Cyclooct-4-en-1-ol: Similar structure but with the hydroxyl group on the fourth carbon atom.
Cyclooctanol: Lacks the double bond, making it less reactive in certain chemical reactions.
Cyclooct-3-en-1-one: An oxidized form of this compound with a ketone group instead of a hydroxyl group.
特性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
(3Z)-cyclooct-3-en-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h2,4,8-9H,1,3,5-7H2/b4-2- |
InChIキー |
PKZBRYXOYZUZIR-RQOWECAXSA-N |
異性体SMILES |
C1CCC(C/C=C\C1)O |
正規SMILES |
C1CCC(CC=CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13500358.png)
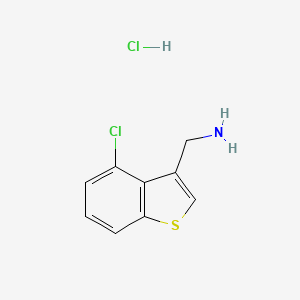
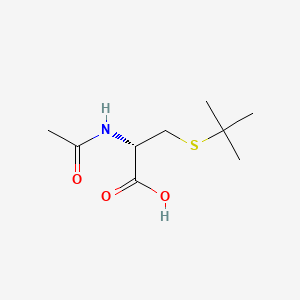
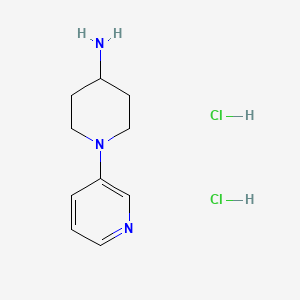
![3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13500374.png)
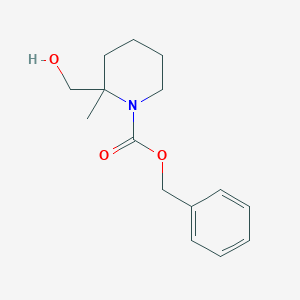
![Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide](/img/structure/B13500384.png)
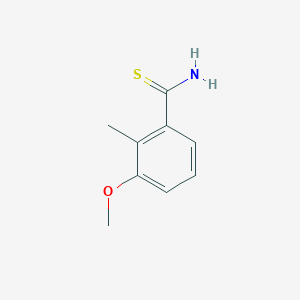
![2-[(6-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B13500401.png)
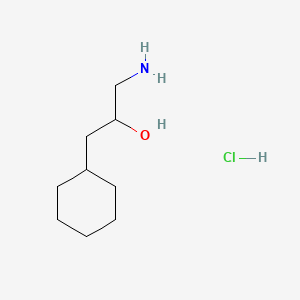

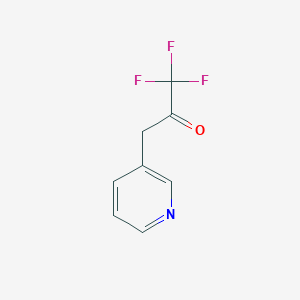
![1-[(Prop-2-EN-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13500430.png)
